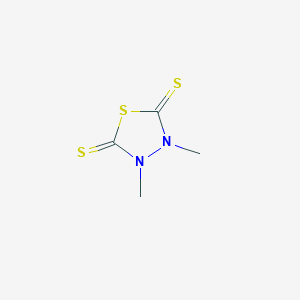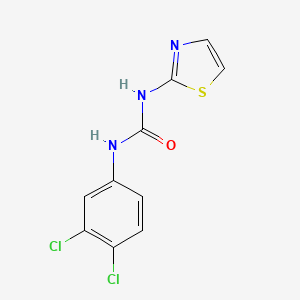
N~1~,N~3~-dicyclohexyl-4,6-dinitroisophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-dicyclohexyl-4,6-dinitroisophthalamide: is an organic compound with the molecular formula C20H26N4O6 It is known for its unique structure, which includes two cyclohexyl groups and two nitro groups attached to an isophthalamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~-dicyclohexyl-4,6-dinitroisophthalamide typically involves the reaction of 4,6-dinitroisophthalic acid with cyclohexylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of N1,N~3~-dicyclohexyl-4,6-dinitroisophthalamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N1,N~3~-dicyclohexyl-4,6-dinitroisophthalamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: N1,N~3~-dicyclohexyl-4,6-diaminoisophthalamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4,6-dinitroisophthalic acid and cyclohexylamine.
Aplicaciones Científicas De Investigación
Chemistry: N1,N~3~-dicyclohexyl-4,6-dinitroisophthalamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry. For example, the reduction products (diamines) can be used as intermediates in the synthesis of pharmaceuticals with potential therapeutic properties.
Industry: In the industrial sector, N1,N~3~-dicyclohexyl-4,6-dinitroisophthalamide can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1,N~3~-dicyclohexyl-4,6-dinitroisophthalamide depends on its chemical reactivity. The nitro groups can undergo reduction to form amino groups, which can then participate in further chemical reactions. The amide bonds provide stability to the molecule, allowing it to act as a precursor for more complex structures. The molecular targets and pathways involved in its reactivity are primarily related to its functional groups (nitro and amide) and their interactions with reagents and catalysts.
Comparación Con Compuestos Similares
N,N’-dicyclohexylcarbodiimide (DCC): Used as a coupling agent in peptide synthesis.
1,3-dicyclohexylurea (DCU): A byproduct of reactions involving DCC, used as an inhibitor of soluble epoxide hydrolase.
Comparison: N1,N~3~-dicyclohexyl-4,6-dinitroisophthalamide is unique due to the presence of both nitro and amide functional groups, which provide distinct reactivity compared to similar compounds like DCC and DCU. While DCC is primarily used in peptide synthesis, N1,N~3~-dicyclohexyl-4,6-dinitroisophthalamide offers broader applications in organic synthesis and potential medicinal chemistry.
Propiedades
Fórmula molecular |
C20H26N4O6 |
|---|---|
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
1-N,3-N-dicyclohexyl-4,6-dinitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H26N4O6/c25-19(21-13-7-3-1-4-8-13)15-11-16(18(24(29)30)12-17(15)23(27)28)20(26)22-14-9-5-2-6-10-14/h11-14H,1-10H2,(H,21,25)(H,22,26) |
Clave InChI |
OCTFPNSDJJMTJL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(2-chlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11975376.png)
![9-Bromo-2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975382.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11975390.png)
![methyl (2E)-2-[4-(allyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975398.png)

![6-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11975429.png)
![methyl 4-[(E)-{2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11975434.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B11975435.png)
![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11975436.png)
![(2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11975438.png)
![9-Bromo-2-(4-chlorophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975445.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11975458.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11975466.png)
